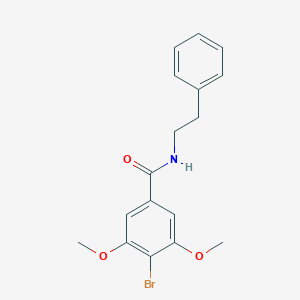
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide, also known as Clenbuterol, is a beta-2 adrenergic agonist that has been used in the treatment of asthma and other respiratory disorders. It is also known for its ability to promote muscle growth and weight loss, making it a popular performance-enhancing drug in the sports industry. In recent years, Clenbuterol has gained attention in the scientific research community for its potential applications in various fields.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide acts as a beta-2 adrenergic agonist, binding to beta-2 adrenergic receptors in the body. This results in the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which in turn leads to the relaxation of smooth muscle and increased metabolic rate. N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide also has an anabolic effect on skeletal muscle, promoting muscle growth and protein synthesis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been shown to have a number of biochemical and physiological effects. In addition to its bronchodilatory effects, N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been shown to increase metabolic rate and fat oxidation, leading to weight loss. It also has an anabolic effect on skeletal muscle, promoting muscle growth and protein synthesis. N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been shown to have anti-inflammatory effects, reducing inflammation in the lungs and other tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has a number of advantages and limitations for lab experiments. Its bronchodilatory effects make it useful for studying respiratory function, while its anabolic effects make it useful for studying muscle growth and protein synthesis. However, its potential for abuse in the sports industry and its side effects, such as tachycardia and tremors, limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide. In the medical field, further studies are needed to determine its potential use in the treatment of respiratory disorders and muscle wasting disorders. In the sports industry, research is needed to develop methods for detecting N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide abuse and to determine its long-term effects on athletic performance. Additionally, research is needed to identify potential side effects and to develop safer alternatives to N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide can be synthesized through a multistep process involving the reaction of 4-aminoacetophenone with 5-chloro-2-methylbenzoyl chloride, followed by reduction and subsequent acylation. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been the subject of numerous scientific studies, with research focusing on its potential applications in various fields. In the medical field, N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been studied for its potential use in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It has also been investigated for its potential use in the treatment of muscle wasting disorders such as sarcopenia and cachexia.
Propiedades
Nombre del producto |
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide |
|---|---|
Fórmula molecular |
C13H18ClNO |
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18ClNO/c1-9-5-6-10(14)7-11(9)15-12(16)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Clave InChI |
VVPPJBFDCFDRPX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)(C)C |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)





![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)